丝氨酸甲酯

描述

Serine methyl ester is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used as a raw material in peptide synthesis .

Synthesis Analysis

The synthesis of serine methyl ester involves a series of chemical reactions. One method involves the reaction of L-serine with di-tert-butyl dicarbonate (Boc2O) in dioxane, followed by the addition of sodium hydroxide . The reaction mixture is then concentrated, acidified, and extracted with ethyl acetate to give N-Boc-L-serine. This is then reacted with potassium carbonate and methyl iodide to form the methyl ester . Another synthetic method involves adding L-serine and methanol into a reaction kettle, cooling it, and slowly adding thionyl chloride. The temperature is then raised for the reaction to occur, and after cooling crystallization and centrifugation, the L-serine methyl ester hydrochloride is obtained .

Molecular Structure Analysis

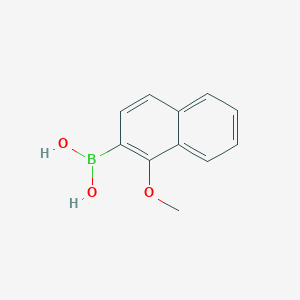

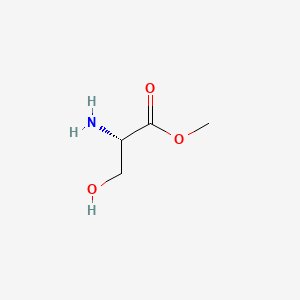

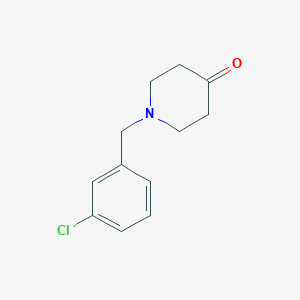

The molecular formula of L-Serine methyl ester hydrochloride is HOCH2CH(NH2)COOCH3·HCl . Its molecular weight is 155.58 . The structure can be found in various databases such as ChemSpider and NIST Chemistry WebBook .

Chemical Reactions Analysis

The chemical reactions involving serine methyl ester are complex and involve multiple steps. For instance, the synthesis process involves reactions with di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, potassium carbonate, and methyl iodide .

Physical And Chemical Properties Analysis

L-Serine methyl ester hydrochloride is a powder with a molecular weight of 155.58 . It has an optical activity of [α]20/D +3.4°, c = 4 in methanol . Its melting point is 163 °C (dec.) (lit.) .

科学研究应用

1. 脂质分析和生物化学

丝氨酸甲酯作为脂肪酸甲酯这一更广泛种类的组成部分,用于各种脂质的气相色谱分析。Morrison 和 Smith (1964) 证明了从脂质中制备脂肪酸甲酯和二甲基缩醛,强调了这些化合物在生化研究(特别是脂质分析)中的效用 (Morrison & Smith, 1964)。

2. 在癌症和健康中的代谢意义

丝氨酸在多种细胞过程中发挥关键作用,包括甲基化反应和癌症发展。Kalhan 和 Hanson (2012) 讨论了丝氨酸不可或缺的代谢功能,包括其在一碳代谢中的作用以及在癌症等疾病中的影响 (Kalhan & Hanson, 2012)。

3. 化学合成和反应

丝氨酸甲酯参与各种化学反应和合成。例如,Stachulski (1982) 报道了苄氧羰基苏氨酸和丝氨酸甲酯的氧化,证明了该化合物在合成化学中的效用 (Stachulski, 1982)。

4. 酶动力学和机制

丝氨酸甲酯的水解用于研究酶动力学。Wharton 等人 (1974) 探讨了木瓜蛋白酶和木瓜蛋白酶催化的 N-苯甲酰基-L-丝氨酸甲酯的水解,有助于我们理解酶机制 (Wharton et al., 1974)。

5. 酯酶酶研究

对酯酶(水解酯键的酶)的研究得益于丝氨酸甲酯等化合物。Bhatt 等人 (2021) 回顾了酯酶在农药生物降解中的作用,强调了丝氨酸在这些过程中的重要性 (Bhatt et al., 2021)。

6. 在催化中的应用

丝氨酸甲酯衍生物在不对称催化中具有应用。Jones 等人 (2000) 描述了丝氨酸甲酯基配体如何在催化中使用,说明了其在合成化学中的潜力 (Jones et al., 2000)。

7. RNA 技术和递送系统

新型 RNA 递送载体的开发涉及丝氨酸甲酯衍生物。Benner 等人 (2019) 报道了基于寡聚(丝氨酸酯)的转运蛋白,强调了丝氨酸衍生物在推进 RNA 技术中的作用 (Benner et al., 2019)。

作用机制

安全和危害

When handling serine methyl ester, it’s important to avoid contact with skin and eyes, and to avoid breathing in dust. It’s recommended to use personal protective equipment as required . In case of accidental release, it’s advised to sweep up and shovel into suitable containers for disposal .

Relevant Papers

A paper titled “Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid” discusses the role of L-serine in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles . Another paper titled “l-Serine methyl ester hydrochloride” could potentially provide more information on the topic .

属性

IUPAC Name |

methyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSUDRATXSJBLY-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1,3-dimethylimidazo[4,5-b]pyridin-2-one](/img/structure/B3180663.png)

![2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone](/img/structure/B3180682.png)